Diterbium tritungsten dodecaoxide

Description

Diterbium tritungsten dodecaoxide (Tb₂W₃O₁₂) is a mixed rare earth-transition metal oxide comprising terbium (Tb), tungsten (W), and oxygen (O). Terbium oxides, such as Tb₂O₃ (diterbium trioxide) and Tb₄O₇, exhibit unique magnetic and optical properties due to terbium's +3/+4 oxidation states and 4f electron configuration . Tungsten oxides (e.g., WO₃) are known for their catalytic, electrochromic, and semiconductor applications . Combining these elements may yield materials with synergistic properties for advanced technologies.

Properties

CAS No. |

13701-74-1 |

|---|---|

Molecular Formula |

O12Tb2W3-16 |

Molecular Weight |

1061.359 |

IUPAC Name |

oxygen(2-);terbium(4+);tungsten |

InChI |

InChI=1S/12O.2Tb.3W/q12*-2;2*+4;;; |

InChI Key |

QXMNFJXLORYFMI-UHFFFAOYSA-N |

SMILES |

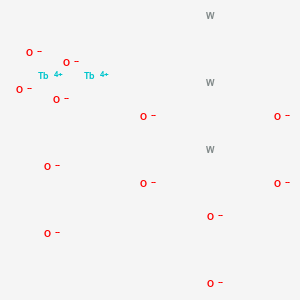

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Tb+4].[Tb+4].[W].[W].[W] |

Synonyms |

diterbium tritungsten dodecaoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Compositional Comparison

Terbium Oxides

- Diterbium Trioxide (Tb₂O₃) : A cubic sesquioxide with a molar mass of 366.92 g/mol. It is paramagnetic at room temperature and exhibits a bandgap of ~4.6 eV, suitable for optoelectronic applications .

- Terbium(III,IV) Oxide (Tb₄O₇): A mixed-valence oxide with a fluorite-related structure. It is used in phosphors, sensors, and as a precursor for terbium-based nanomaterials .

Tungsten Oxides

- Tungsten Trioxide (WO₃): A monoclinic or hexagonal semiconductor with a bandgap of 2.6–2.8 eV. It is widely studied for photocatalysis and gas sensing .

Mixed Rare Earth-Tungsten Oxides

- Diterbium Tritungsten Dodecaoxide (Tb₂W₃O₁₂) : Hypothesized to adopt a perovskite-related structure due to the combination of Tb³⁺ and W⁶⁺ ions. Such structures are common in complex oxides like SrTa₂O₆ (ditantalum strontium hexaoxide) .

Table 1: Structural Properties

Magnetic and Electronic Properties

- Tb₂O₃ : Exhibits paramagnetism due to unpaired 4f electrons. At low temperatures, it may show antiferromagnetic ordering .

- Tb₄O₇ : Demonstrates enhanced magnetic coercivity (up to 65 kOe in hybrid compounds) when integrated into radical-bridged frameworks, as seen in cobalt(II)-radical chains .

- WO₃: Non-magnetic semiconductor with tunable conductivity via oxygen vacancies .

Table 2: Magnetic and Electronic Data

| Compound | Magnetic Behavior | Coercivity (kOe) | Bandgap (eV) |

|---|---|---|---|

| Tb₂O₃ | Paramagnetic | N/A | 4.6 |

| Tb₄O₇ | Ferromagnetic | 65 | 3.8 |

| WO₃ | Non-magnetic | N/A | 2.7 |

| Tb₂W₃O₁₂ | Predicted | ~60–80 (estimated) | ~3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.